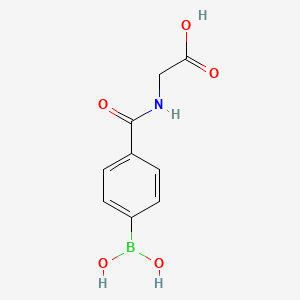

N-(4-Boronobenzoyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Plant Abiotic Stress Resistance : Glycine betaine and proline, related to N-(4-Boronobenzoyl)glycine, play crucial roles in improving plant resistance to environmental stresses like drought, salinity, and extreme temperatures. They help maintain enzyme and membrane integrity and assist in osmotic adjustment in stressed plants. This is particularly significant in agricultural research for enhancing crop yield under adverse conditions (Ashraf & Foolad, 2007).

Seed Composition and Nitrogen Metabolism in Plants : Studies have shown that compounds like glyphosate, closely related to this compound, can influence the seed composition and nitrogen metabolism in glyphosate-resistant soybean. Applications of such compounds can modify protein, amino acid concentrations, and boron status in leaves and seeds, revealing potential for agricultural improvements (Bellaloui et al., 2009).

Glycine Metabolism in Metabolic Diseases : Glycine, a simple amino acid related to this compound, is crucial in various metabolic pathways. Its metabolism is altered in conditions like obesity and type 2 diabetes. Understanding glycine metabolism is key to exploring potential treatments for these metabolic disorders (Alves et al., 2019).

Herbicide Resistance in Agriculture : The development of glyphosate (N-phosphonomethyl-glycine), a molecule similar to this compound, has revolutionized herbicide resistance in crops. Its specificity to plant enzymes and its environmental safety make it a significant tool in modern agriculture. Understanding its mechanism and usage can help develop sustainable cropping systems (Baylis, 2000).

Protein Engineering and Resistance Mechanisms : In relation to glyphosate, a derivative of glycine, research has been conducted on protein engineering to develop resistance mechanisms in plants. These insights are crucial for creating crops that can withstand herbicides and improve agricultural efficiency (Pollegioni et al., 2011).

Mécanisme D'action

Target of Action

It’s known that benzoyl glycine derivatives often interact with various enzymes and receptors in the body, playing a significant role in numerous biochemical processes .

Mode of Action

Benzoyl glycine is an amide, and amides contain a molecule of an organic acid linked to a molecule of an amine . A water molecule must be removed to make the new C–N bond. The –OH part comes from the –COOH group, while the –H from the –NH2 group .

Biochemical Pathways

For instance, the main pathway to glycine is a one-step reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) .

Propriétés

IUPAC Name |

2-[(4-boronobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO5/c12-8(13)5-11-9(14)6-1-3-7(4-2-6)10(15)16/h1-4,15-16H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAHEMDODCRDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)

![N,N-Dimethyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2408429.png)

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)